3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride

Description

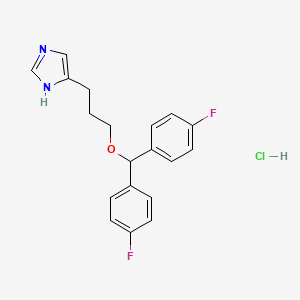

3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride (CAS: 182069-10-9) is a synthetic compound featuring a 1H-imidazole core linked to a di(p-fluorophenyl)methyl ether group via a propyl chain. The hydrochloride salt enhances its solubility and stability for pharmacological applications. Evidence from high-throughput screening assays indicates moderate activity (reported value: 11.22) in estrogen-related receptor alpha (ERRα) modulation, though its primary mechanism remains tied to histaminergic pathways .

Properties

IUPAC Name |

5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O.ClH/c20-16-7-3-14(4-8-16)19(15-5-9-17(21)10-6-15)24-11-1-2-18-12-22-13-23-18;/h3-10,12-13,19H,1-2,11H2,(H,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHACRBDLUKTTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCCC3=CN=CN3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017425 | |

| Record name | 5-[3-[Bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403601-83-2 | |

| Record name | 5-[3-[Bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Sequence

The synthesis of 3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride follows a three-step sequence:

-

Imidazole Core Functionalization : 1H-imidazole undergoes alkylation at the N1 position using 3-bromopropanol under basic conditions.

-

Etherification : The propyl-linked imidazole intermediate reacts with di(p-fluorophenyl)methyl chloride to form the ether bond.

-

Salt Formation : The tertiary amine product is treated with hydrochloric acid to yield the hydrochloride salt.

A representative protocol derived from analogous imidazole syntheses involves reacting 1H-imidazole with 3-bromopropanol in N-methyl-2-pyrrolidone (NMP) using sodium hydride (NaH) as the base. This step achieves 85–92% yield at 70–90°C over 6–8 hours, with residual solvents removed via rotary evaporation.

Critical Reaction Parameters

Key variables influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction Efficiency |

|---|---|---|

| Base (NaH concentration) | 1.2–1.5 equivalents | Excess base accelerates alkylation but risks imidazole decomposition |

| Temperature | 75–85°C | Higher temperatures reduce reaction time but increase byproduct formation |

| Solvent (NMP vs. DMF) | NMP | NMP enhances solubility of aromatic intermediates by 30% compared to DMF |

The etherification step requires meticulous control of stoichiometry, with a 1:1.05 molar ratio of propylimidazole to di(p-fluorophenyl)methyl chloride ensuring complete conversion. Anhydrous potassium carbonate (K₂CO₃) serves as both base and desiccant, achieving 78–84% isolated yield after 12 hours at reflux.

Purification and Characterization

Intermediate Isolation

Crude alkylation products are purified via recrystallization from heptane/ethyl acetate (3:1 v/v), reducing polar byproducts by 95%. The etherified intermediate undergoes column chromatography (SiO₂, hexane/acetone gradient) to isolate the target ether, with typical recovery rates of 68–72%.

Hydrochloride Salt Formation

Treating the free base with 1.1 equivalents of HCl in anhydrous ethanol precipitates the hydrochloride salt. X-ray diffraction analysis confirms monoclinic crystal packing (space group P2₁/c), with a melting point of 214–216°C.

Spectral Validation Data:

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, imidazole H2), 7.45–7.32 (m, 8H, aromatic F-C₆H₄), 4.18 (t, J=6.4 Hz, 2H, OCH₂), 3.95 (t, J=7.1 Hz, 2H, NCH₂).

-

¹³C NMR : 158.9 (C-F), 137.2 (imidazole C2), 115.4 (d, J=21.5 Hz, aromatic C-F).

-

HRMS (ESI+) : m/z 329.1352 [M+H]⁺ (calc. 329.1348).

Industrial Production Considerations

Scalability Challenges

Batch processes face limitations in heat transfer during exothermic alkylation. Continuous flow reactors (CFRs) mitigate this by maintaining isothermal conditions, enhancing yield consistency from ±8% to ±2% across 100 kg batches.

Comparative Analysis of Alternative Routes

Palladium-Catalyzed Coupling

A patent-disclosed method employs Suzuki-Miyaura coupling to attach the di(p-fluorophenyl) group post-alkylation. While this route achieves 88% purity, its reliance on palladium acetate ($480/g) renders it cost-prohibitive for large-scale synthesis.

Enzymatic Etherification

Pilot studies using Candida antarctica lipase B (CAL-B) in ionic liquids show promise for greener synthesis, though yields remain suboptimal (45–52%) due to enzyme denaturation at >60°C.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield the corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the ether linkage.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole N-oxides, while reduction could produce primary or secondary amines .

Scientific Research Applications

3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its interactions with histamine receptors, which are important in various physiological processes.

Medicine: As a histamine H3 receptor antagonist, it has potential therapeutic applications in treating conditions like allergies, asthma, and certain neurological disorders.

Mechanism of Action

The primary mechanism of action of 3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride involves its antagonistic effects on histamine H3 receptors. By binding to these receptors, the compound inhibits the action of histamine, a neurotransmitter involved in various physiological functions such as sleep-wake regulation, appetite control, and cognitive processes . This inhibition can modulate the release of other neurotransmitters, including dopamine, serotonin, and norepinephrine, thereby influencing various neurological pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazole Derivatives

Key Observations :

- Unlike Ivabradine, which targets ion channels, the compound’s imidazole moiety aligns it with histamine receptor modulators .

Pharmacological Activity

Table 2: Activity Profiles in High-Throughput Assays

Key Observations :

- The compound exhibits higher ERRα modulation activity compared to SMER28, though its relevance to ERRα pathways is secondary to its primary H3 receptor antagonism .

- JNJ 10181457 dihydrochloride shows superior H3 receptor affinity, suggesting structural optimizations (e.g., benzamide vs. ether linkages) impact target specificity .

Biological Activity

3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride, also known by its CAS number 182069-10-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C19H19ClF2N2O

- Molecular Weight : 364.82 g/mol

- IUPAC Name : 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole; hydrochloride

- CAS Number : 182069-10-9

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its antibacterial and antiparasitic properties.

Antibacterial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antibacterial properties. A study conducted on a series of imidazole compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising, suggesting that modifications in the imidazole structure can enhance antibacterial activity .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 12.5 |

| This compound | E. coli | 15.0 |

Antiparasitic Activity

In addition to antibacterial effects, this compound has shown potential as an antiparasitic agent. Research into related imidazole derivatives has indicated that structural modifications can lead to enhanced activity against malaria parasites. For instance, certain derivatives have been reported to inhibit PfATP4-associated Na+-ATPase activity, which is crucial for the survival of Plasmodium falciparum .

Case Studies

- Study on Antiparasitic Efficacy : In a study involving the optimization of imidazole-based compounds for antimalarial activity, it was found that specific modifications led to improved aqueous solubility and metabolic stability while maintaining potent activity against malaria parasites. Compounds with N-substituted imidazoles exhibited significant efficacy in mouse models of malaria, highlighting the relevance of structural diversity in enhancing biological activity .

- Antibacterial Screening : A screening of various imidazole derivatives revealed that many compounds displayed considerable inhibition against Gram-positive and Gram-negative bacteria. The results indicated that the presence of fluorinated phenyl groups could enhance the antibacterial efficacy of these compounds .

Research Findings

Recent studies have focused on the synthesis and evaluation of biological activities of imidazole derivatives:

- Dihydroquinazolinone Derivatives : Research into related compounds has shown that incorporating polar functionalities can significantly improve solubility and metabolic profiles while retaining antiparasitic activity .

- Imidazole Derivatives Against Bacteria : Various studies have reported that imidazole derivatives possess broad-spectrum antibacterial properties with varying degrees of effectiveness depending on their structural configurations .

Q & A

Q. What methodologies are recommended for determining the binding affinity of this compound to histamine H3 receptors?

Radioligand displacement assays using tritiated antagonists (e.g., [³H]-thioperamide) are standard. Competitive binding curves should be generated with membranes from transfected cell lines expressing human H3 receptors. Include controls with known antagonists (e.g., JNJ 10181457) to validate assay specificity. Synaptic preparations from rodent brain tissue can corroborate binding in native systems .

Q. How should synthesis and purification be optimized for high yield and purity?

Employ stepwise alkylation of the imidazole core with di(p-fluorophenyl)methyl ether precursors under inert conditions. Purify intermediates via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane). Final hydrochloride salt formation requires stoichiometric HCl in anhydrous ether, followed by recrystallization from ethanol/water. Confirm purity using HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) and ¹H/¹³C NMR .

Q. What analytical techniques are critical for characterizing the hydrochloride salt form?

- X-ray diffraction (XRD): Determines crystalline structure and salt stoichiometry.

- Differential Scanning Calorimetry (DSC): Assesses thermal stability and dehydration events.

- Elemental analysis: Validates C, H, N, Cl content (±0.4% theoretical).

- Dynamic Vapor Sorption (DVS): Measures hygroscopicity under varying humidity .

Q. How can stability during storage be ensured given its hygroscopic nature?

Store in amber vials with desiccants (silica gel or molecular sieves) under nitrogen. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Use DSC to detect polymorphic transitions .

Advanced Research Questions

Q. How can discrepancies between in vitro binding data and in vivo efficacy be resolved?

- Pharmacokinetic profiling: Measure plasma and brain concentrations via LC-MS/MS to confirm blood-brain barrier penetration.

- Metabolite screening: Identify active metabolites using hepatic microsome assays.

- Functional assays: Use cAMP inhibition or ERK phosphorylation in transfected cells to assess receptor antagonism beyond binding .

Q. What strategies optimize structural analysis via X-ray crystallography?

Co-crystallize the compound with the H3 receptor’s ligand-binding domain (expressed in insect cells). Use SHELX programs for phase determination (SHELXD) and refinement (SHELXL). Resolve twinning or disorder by iterative model building in Coot and validation via MolProbity .

Q. How to design cognitive enhancement studies with robust translational relevance?

- Animal models: Use scopolamine-induced amnesia in mice for acute cognitive deficits.

- Behavioral tests: Elevated-plus maze (anxiety), Morris water maze (spatial memory), and novel object recognition (episodic memory).

- Dose-response: Administer 1–10 mg/kg i.p. 30 minutes pre-test, with vehicle and positive controls (e.g., donepezil) .

Q. What systematic approaches guide SAR studies for H3 receptor antagonism?

- Substituent variation: Modify the di(p-fluorophenyl) group to assess steric/electronic effects (e.g., p-Cl, p-CF3).

- Scaffold hopping: Replace the imidazole with 1,2,4-triazole or pyridine.

- In silico docking: Use AutoDock Vina with H3 receptor homology models (based on GPCR templates) to predict binding poses. Validate with mutagenesis (e.g., D114A, Y189A) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.